molecular formula C10H7BF3NO2S B14077880 (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14077880
M. Wt: 273.04 g/mol
InChI Key: HYCWKDKIMGMHMA-UHFFFAOYSA-N
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Description

(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a thiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the boronic acid moiety. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with thioamides under specific conditions to form the thiazole ring. The resulting intermediate is then subjected to borylation reactions to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The thiazole ring can undergo reduction under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring and trifluoromethyl group contribute to its biological activity, making it a candidate for developing new antimicrobial, antifungal, and anticancer agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties enhance the performance and stability of these materials.

Mechanism of Action

The mechanism of action of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the thiazole ring.

    (3-(Thiazol-4-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.

    (3-(Thiazol-4-yl)-5-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the thiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, stability, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H7BF3NO2S

Molecular Weight

273.04 g/mol

IUPAC Name

[3-(1,3-thiazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-18-5-15-9)2-8(3-7)11(16)17/h1-5,16-17H

InChI Key

HYCWKDKIMGMHMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2)(O)O

Origin of Product

United States

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